![molecular formula C23H32N2OS B11358158 4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11358158.png)
4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide is a complex organic compound that features a cyclohexane carboxamide core with a butyl group and a thiazole ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base like sodium hydride.
Coupling with Cyclohexanecarboxamide: The final step involves the coupling of the thiazole derivative with cyclohexanecarboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the thiazole formation and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, bromine, sulfuric acid as catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective agent, particularly in the context of cerebral ischemia-reperfusion injury.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microRNAs, particularly microRNA-27a-5p and microRNA-29b-3p, which play roles in cellular apoptosis and neuroprotection.
Pathways Involved: It modulates the c-Jun N-terminal kinase (JNK) pathway, which is involved in the cellular response to stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine: Exhibits neuroprotective effects similar to 4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide.
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern and its ability to modulate microRNA expression, which is not commonly observed in other thiazole derivatives.
Properties
Molecular Formula |
C23H32N2OS |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
4-butyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H32N2OS/c1-3-4-5-18-8-12-19(13-9-18)22(26)24-15-14-21-16-27-23(25-21)20-10-6-17(2)7-11-20/h6-7,10-11,16,18-19H,3-5,8-9,12-15H2,1-2H3,(H,24,26) |
InChI Key |
SJONWIHYIPCRTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


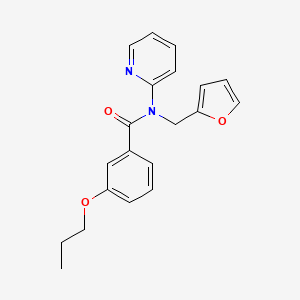
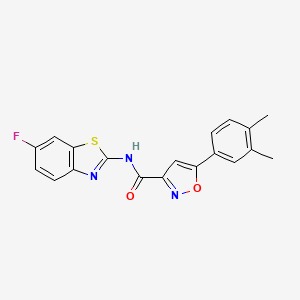
![ethyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate](/img/structure/B11358104.png)
![5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11358109.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358122.png)
![4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11358125.png)
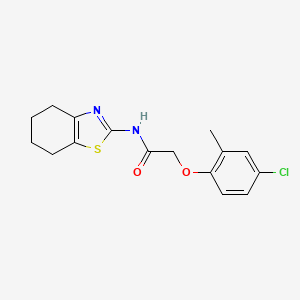
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-butylacetamide](/img/structure/B11358137.png)
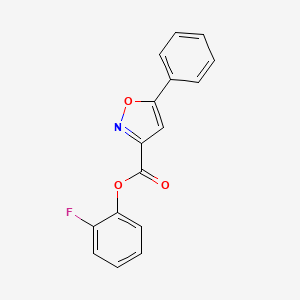
![4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11358154.png)
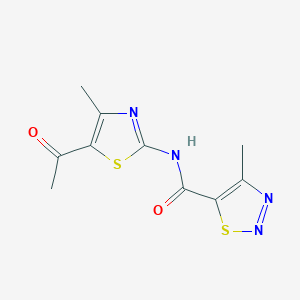
![2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11358163.png)
![N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358166.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B11358175.png)
